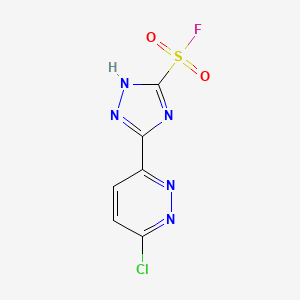

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(6-chloropyridazin-3-yl)benzonitrile” is a chemical compound with the CAS Number: 99708-49-3 . It has a molecular weight of 215.64 .

Synthesis Analysis

A novel compound, 3-(6-chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, was synthesized by the reaction of 2,3-bis(bromomethyl)quinoxaline and N’-(6-chloro-pyridazin-3-yl)benzohydrazide .Chemical Reactions Analysis

The main products of the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide were 6-chloro-2- (2-pyridylmethyl)pyridazin-3 (2 H )-one (XII; R = H), 6-chloro-4- (2-pyridylmethyl)pyridazin-3 (2 H )-one (XIV; R = H), and 6-chloropyridazin-3-yl 2-pyridylmethyl ether (XVI) .Physical And Chemical Properties Analysis

The compound “3-(6-chloropyridazin-3-yl)benzonitrile” is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Conformational Analysis

The compound has been synthesized and its two stable forms were isolated . The establishment of their structures was performed using B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .

Building Blocks of Natural Molecular Structures

Nitrogen-containing heterocycles, like this compound, are widespread and important building blocks of natural molecular structures and in synthetic chemistry .

Pharmacologically Active Compounds

Substituted quinoxalines, which include this compound, are an important class of benzo-fused heterocycles that constitute a scaffold of a large variety of pharmacologically active compounds. These compounds have antibacterial, antifungal, anticancer, antituberculosis, and antimalarial activities .

Antimicrobial and Antithrombotic Activities

Some quinoxalin-2-ones and quinoxaline-2,3-di-ones, which can be derived from this compound, exhibit antimicrobial and potential antithrombotic activities .

Basis of Different Insecticides, Fungicides, Herbicides, and Receptor Antagonists

The quinoxaline fragment, which is part of this compound, is the basis of different insecticides, fungicides, herbicides, and receptor antagonists .

Colorimetric Chemosensor for Fluoride Detection

A chemosensor based on this compound has been synthesized for the detection of fluoride ions. The chemosensor displayed a selective colorimetric detection to fluoride ions with a variation of color from colorless to yellow .

Safety and Hazards

The compound “3-(6-chloropyridazin-3-yl)benzonitrile” has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Orientations Futures

A new reversible colorimetric chemosensor PDJ ((E)-9-((2-(6-chloropyridazin-3-yl)hydrazono)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol) for the detection of F− was synthesized. PDJ displayed a selective colorimetric detection to F− with a variation of color from colorless to yellow .

Mécanisme D'action

Target of Action

Similar compounds with a 6-chloropyridazin-3-yl group have been shown to have affinity towards the neuronal nicotinic acetylcholine receptors (nachrs) .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, such as nachrs, resulting in changes at the molecular level .

Biochemical Pathways

The interaction of similar compounds with nachrs suggests that en300-7436837 may influence pathways related to neuronal signaling .

Result of Action

The interaction of similar compounds with nachrs suggests that en300-7436837 may have effects on neuronal signaling .

Propriétés

IUPAC Name |

3-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN5O2S/c7-4-2-1-3(10-11-4)5-9-6(13-12-5)16(8,14)15/h1-2H,(H,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLDHWYHIAWDPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=NNC(=N2)S(=O)(=O)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2576138.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-(diethylamino)acetamide](/img/structure/B2576145.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2576146.png)

![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2576150.png)

![2-(2-Ethoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2576152.png)